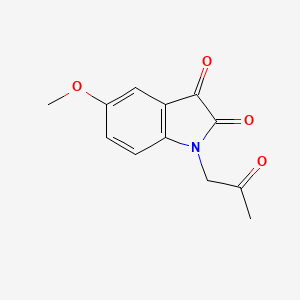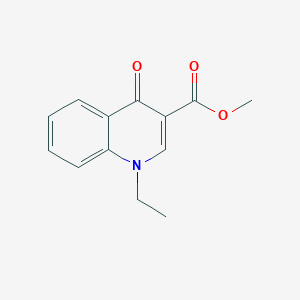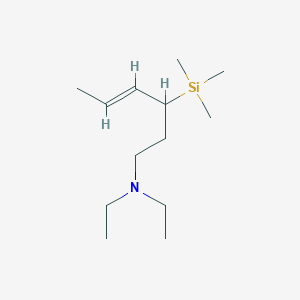![molecular formula C14H15NO2 B11878474 (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol CAS No. 59050-87-2](/img/structure/B11878474.png)
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol is a heterocyclic compound that features a chromeno-pyridine scaffold. This structure is significant due to its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of atoms allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the chromeno-pyridine core, followed by functionalization to introduce the methanol group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups on the chromeno-pyridine scaffold can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including neurodegenerative disorders and cancers.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism, thereby exhibiting potential antidepressant or neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones
- 2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridines
- 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Uniqueness
Compared to these similar compounds, (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol stands out due to its specific functional groups and the resulting biological activities. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
59050-87-2 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol |
InChI |
InChI=1S/C14H15NO2/c1-9-14-12(11(8-16)7-15-9)6-10-4-2-3-5-13(10)17-14/h5-7,16H,2-4,8H2,1H3 |
InChI Key |
CXZAJKVAOMPAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=CCCCC3=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




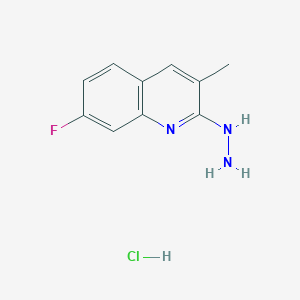
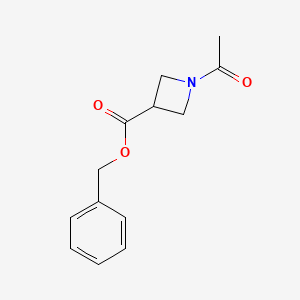
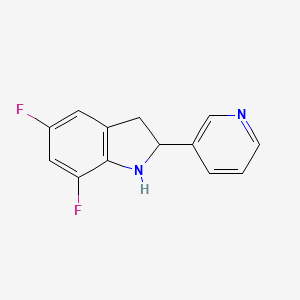

![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)
![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)

